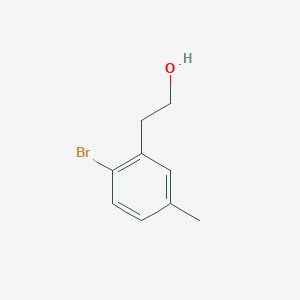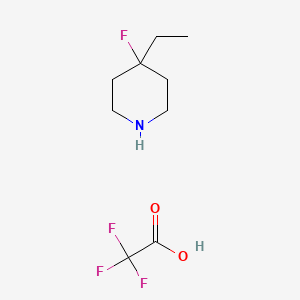
4-Ethyl-4-fluoropiperidine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of both ethyl and fluorine substituents on the piperidine ring, combined with trifluoroacetic acid, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as distillation and crystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-4-fluoropiperidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-Ethyl-4-fluoropiperidine, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-ethyl-4-fluoropiperidine, trifluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoroacetic acid moiety can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-ethyl-4-fluoropiperidine, trifluoroacetic acid include:
- 4-Methyl-4-fluoropiperidine, trifluoroacetic acid
- 4-Ethyl-4-chloropiperidine, trifluoroacetic acid
- 4-Ethyl-4-bromopiperidine, trifluoroacetic acid
Uniqueness
What sets 4-ethyl-4-fluoropiperidine, trifluoroacetic acid apart is the specific combination of ethyl and fluorine substituents on the piperidine ring, along with the trifluoroacetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15F4NO2 |
|---|---|
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
4-ethyl-4-fluoropiperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14FN.C2HF3O2/c1-2-7(8)3-5-9-6-4-7;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7) |
Clé InChI |
RCSHEMMGLJOVQD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCNCC1)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


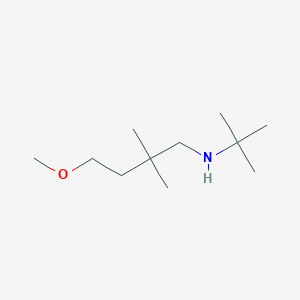
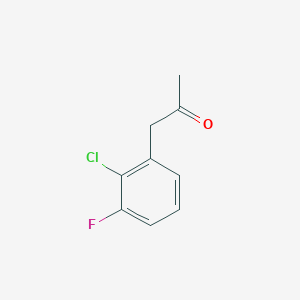
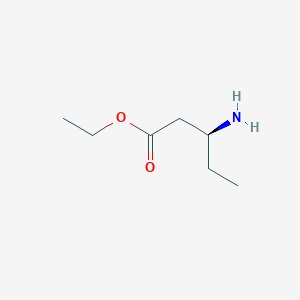

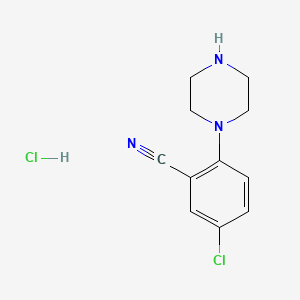
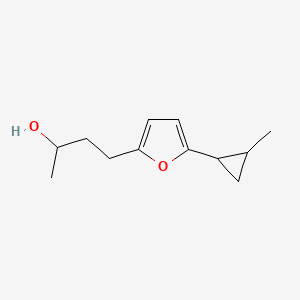
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
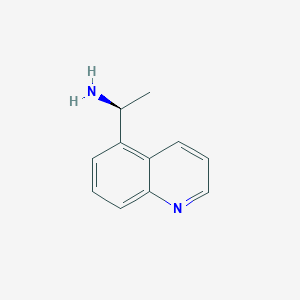
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
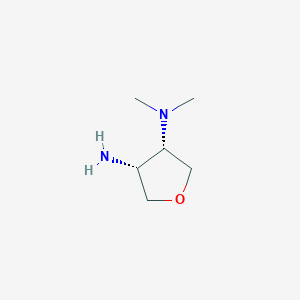
![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B13575833.png)
